molecular formula C20H21ClN2O3S B2704886 (1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1008708-34-6

(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2704886
CAS No.: 1008708-34-6
M. Wt: 404.91
InChI Key: GABQYPZEPUTFOS-UHFFFAOYSA-N
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Description

(1-((4-chlorophenyl)sulfonyl)pyrrolidin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C20H21ClN2O3S and its molecular weight is 404.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the utility of related chemical structures in synthesizing various substituted heterocycles, showcasing the compound's relevance in developing novel organic materials and potential pharmaceuticals. For instance, the study by Dalai et al. (2006) outlines a method for accessing variously substituted tetrahydroquinazolinones, highlighting the compound's role in synthetic organic chemistry and its potential applications in creating complex molecular architectures (Dalai et al., 2006). Additionally, Narasaka (2003) discusses the synthesis of azaheterocycles from oxime derivatives, indicating the broader utility of such compounds in generating nitrogen-containing heterocycles, which are crucial in pharmaceutical chemistry (Narasaka, 2003).

Biological Applications

The compound's structural features, particularly the sulfonyl and chlorophenyl groups, are integral in medicinal chemistry for their potential biological activities. For example, Mondal et al. (2009) explored quaternary oxovanadium(V) complexes incorporating hydrazone ligands, which could have implications for understanding metalloenzymes and developing metal-based drugs (Mondal, Drew, & Ghosh, 2009). Shim et al. (2002) investigated the molecular interaction of cannabinoid receptor antagonists, shedding light on the compound's potential applications in designing receptor-specific drugs (Shim et al., 2002).

Material Science and Catalysis

The chemical structure is also relevant in the context of catalysis and material science. White et al. (1993) discussed the active site structure of calcium-containing quinoprotein methanol dehydrogenase, where related chemical motifs are instrumental in enzymatic catalysis and could inform the design of biomimetic catalysts (White et al., 1993).

Properties

IUPAC Name

[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3S/c21-16-9-11-17(12-10-16)27(25,26)23-14-4-8-19(23)20(24)22-13-3-6-15-5-1-2-7-18(15)22/h1-2,5,7,9-12,19H,3-4,6,8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQYPZEPUTFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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